6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core substituted at position 2 with an o-tolyl group (2-methylphenyl), at position 5 with a methoxy group, and at position 6 with a 4-(2-chlorophenyl)piperazine-1-carbonyl moiety. The structural complexity arises from the piperazine ring linked to a 2-chlorophenyl group via a carbonyl bridge, which may influence receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-16-7-3-5-9-18(16)28-21(29)15-20(31-2)22(25-28)23(30)27-13-11-26(12-14-27)19-10-6-4-8-17(19)24/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHNMWVMPNSBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions to introduce the 2-chlorophenyl group onto the piperazine ring.
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through condensation reactions involving appropriate starting materials.
Methoxylation and Tolyl Group Introduction: The methoxy and o-tolyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde or acid, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyridazin-3(2H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Key structural analogues include:
Key Observations:
- Piperazine Substituents : The 2-chlorophenyl group on the piperazine in the target compound differs from the 4-chlorophenyl substituent in ’s derivatives. Positional isomerism of chlorine on the phenyl ring can alter steric and electronic interactions with target receptors .
- Methoxy Group at Position 5 : The methoxy group in the target compound (absent in ’s analogues) may enhance solubility or metabolic stability compared to unsubstituted derivatives .
- o-Tolyl vs. In contrast, 4-methoxybenzyl () or acetylhydrazone () substituents may confer distinct physicochemical properties .
Pharmacological Implications
- Bioactivity : The o-tolyl group in ’s compound is associated with bioactivity, implying its role in modulating efficacy .
Biological Activity
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one is a synthetic compound belonging to the arylpiperazine family. This compound exhibits significant biological activity, particularly as an antagonist of alpha-1 adrenoceptors, which are critical in various therapeutic areas, including cardiovascular diseases. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H23ClN4O3, with a molecular weight of 438.91 g/mol. The structure features a piperazine moiety linked to a pyridazinone core, which is essential for its receptor binding properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN4O3 |
| Molecular Weight | 438.91 g/mol |
| Key Functional Groups | Piperazine, Pyridazinone |
This compound primarily functions as an antagonist at alpha-1 adrenoceptors. This selectivity is crucial as it minimizes interactions with alpha-2 adrenoceptors and serotonergic receptors (5-HT1A), potentially reducing side effects associated with broader receptor activity.
Key Mechanism Highlights:
- Receptor Affinity : The compound demonstrates high affinity for alpha-1 adrenoceptors, making it a valuable tool in cardiovascular research.
- Selectivity : Its structural characteristics enhance selectivity over other receptor subtypes, which is significant for therapeutic applications.
Synthesis
The synthesis of this compound involves several intricate steps that modify existing structures to introduce the desired pyridazinone moiety. Key synthetic pathways include:
- Modification of Piperazine Derivatives : Starting from basic piperazine derivatives, various functional groups are introduced to achieve the final structure.
- Pyridazinone Formation : The construction of the pyridazinone ring is achieved through cyclization reactions that involve carbonyl and methoxy functionalities.
Biological Evaluation
Research indicates that modifications in the chemical structure significantly influence biological activity and receptor affinity. For instance, altering substituents on the piperazine or pyridazinone portions can affect solubility and binding characteristics.
Case Studies and Findings:
- Cardiovascular Applications : Studies have shown that compounds similar to this compound can effectively lower blood pressure in animal models through selective alpha-1 antagonism.
- Structure-Activity Relationship (SAR) : Research has documented various SAR studies demonstrating how different substituents impact the efficacy and safety profiles of related compounds.
Comparative Biological Activity
The following table summarizes the biological activities of related piperazine derivatives:
| Compound Name | Receptor Target | Affinity (Ki) | Notes |
|---|---|---|---|
| 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy... | Alpha-1 Adrenoceptor | High | Selective antagonist |
| 4-(4-chloro)-benzenesulfonyl-piperazine | Human Acetylcholinesterase | Moderate | Inhibits enzyme activity |
| 1-(1,4-benzodioxane-2-carbonyl) piperazine | Peripheral Anionic Site | Low | Potential therapeutic for Alzheimer's |
Q & A
Q. What synthetic strategies are recommended for constructing the pyridazinone and piperazine cores in this compound?
- Methodological Answer : The pyridazinone core can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives, as demonstrated in pyridazinone synthesis protocols . For the piperazine-1-carbonyl moiety, acylation of 1-(2-chlorophenyl)piperazine using chloroacetyl chloride or activated carbonyl intermediates is effective . Key challenges include regioselectivity in pyridazinone formation and avoiding N-alkylation side reactions during piperazine acylation. Use anhydrous conditions and catalytic bases (e.g., triethylamine) to improve yields.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a combination of analytical techniques:
- HPLC-MS : Quantify purity (>95%) and confirm molecular weight.
- NMR : Verify substituent positions (e.g., 2-chlorophenyl integration at δ 7.3–7.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystallinity, particularly for the o-tolyl group .
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The compound is susceptible to hydrolysis due to the carbonyl and pyridazinone groups. Store at –20°C in inert atmospheres (argon) with desiccants. Monitor degradation via TLC or HPLC, especially in polar solvents like DMSO or methanol .
Advanced Research Questions
Q. How do structural modifications to the 2-chlorophenyl or o-tolyl groups impact biological activity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
- Replace the 2-chlorophenyl with fluorophenyl or methoxyphenyl analogs to assess electronic effects on receptor binding .
- Modify the o-tolyl group’s methyl position (para vs. meta) to evaluate steric effects. Use in vitro assays (e.g., kinase inhibition or GPCR binding) to correlate structural changes with activity .
- Key Finding : Fluorine substitution (e.g., 4-fluorophenyl) enhances metabolic stability but may reduce solubility .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?
- Methodological Answer : Challenges include matrix interference and low recovery rates due to protein binding. Optimize extraction using:
Q. How can conflicting bioactivity data from different assay systems be reconciled?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, redox environments). Standardize protocols:
- Compare results across cell-free (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity).
- Validate target engagement using biophysical methods (e.g., surface plasmon resonance) .
- Example : Piperazine derivatives show anti-tumor activity in leukemia cell lines but not in solid tumors due to differential membrane permeability .
Q. What computational methods are suitable for predicting the metabolic fate of this compound?
- Methodological Answer : Use in silico tools:
- CYP450 metabolism prediction : SwissADME or ADMETLab to identify vulnerable sites (e.g., N-demethylation of piperazine) .
- Docking studies : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to prioritize metabolites for LC-MS validation .
Contradiction Analysis
Q. Why do some studies report high carbonic anhydrase inhibition while others show negligible activity for similar piperazine derivatives?
- Methodological Answer : Contradictions stem from substituent positioning and assay specificity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
